(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone
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Overview
Description
2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by multiple methoxy groups and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach starts with the preparation of 3,5-dimethoxybenzoyl chloride from 3,5-dimethoxybenzoic acid using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene at 100°C for 6 hours . This intermediate is then reacted with other precursors to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and tetrahydroisoquinoline core allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound.
3,4-Dimethoxybenzoyl chloride: Another related compound with similar reactivity.
3,5-Dimethoxybenzoic acid: The starting material for the synthesis of 3,5-dimethoxybenzoyl chloride.
Uniqueness
2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C28H31NO7 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C28H31NO7/c1-31-20-6-8-21(9-7-20)36-17-25-24-16-27(35-5)26(34-4)14-18(24)10-11-29(25)28(30)19-12-22(32-2)15-23(13-19)33-3/h6-9,12-16,25H,10-11,17H2,1-5H3 |
InChI Key |
HTUGQKJGEDXGKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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